3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H17N3O·HCl and a molecular weight of 231.73 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxadiazole derivatives, while reduction reactions may yield piperidine derivatives .
Scientific Research Applications
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound has a similar structure but differs in the position of the oxadiazole ring.
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine: This compound has a different substitution pattern on the oxadiazole ring.
Uniqueness
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both the oxadiazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKPPXPUHBFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-16-5 | |
Record name | Piperidine, 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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